Methyl 4-(4-methoxyphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methoxyphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methoxyphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the methoxyphenyl group and the piperazinylacetyl group. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxyphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield a sulfone derivative, while reduction with sodium borohydride can produce an alcohol.
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceutical Research: The compound is studied for its pharmacokinetic properties and potential use in drug development.
Biological Studies: Researchers explore its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methyl-1-piperazinyl)benzoate: This compound shares the piperazinyl group but differs in the core structure.
(3,5-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanone: Similar in having a methoxyphenyl group and a piperazinyl group.
Uniqueness
Methyl 4-(4-methoxyphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate is unique due to its thiophene core, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and pharmacokinetic profiles compared to similar compounds.
Properties
Molecular Formula |
C20H25N3O4S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H25N3O4S/c1-22-8-10-23(11-9-22)12-17(24)21-19-18(20(25)27-3)16(13-28-19)14-4-6-15(26-2)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,21,24) |
InChI Key |
ZZBCNTGCKYXPPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.